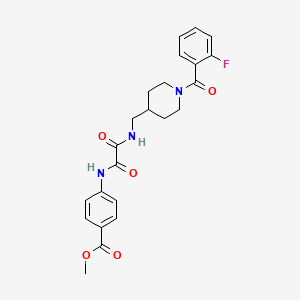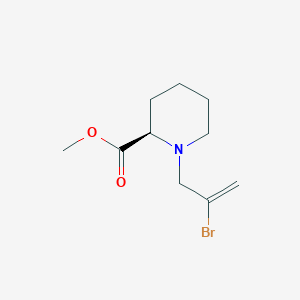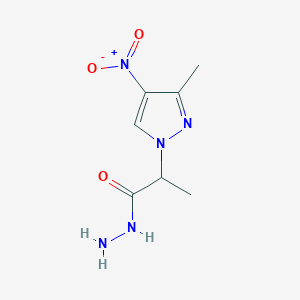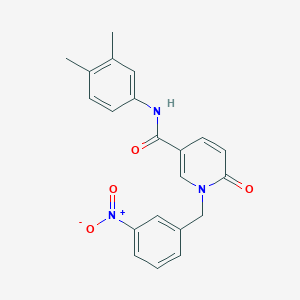![molecular formula C23H25ClN4O3S B2832245 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215812-72-8](/img/structure/B2832245.png)
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds with similar structures to the one you mentioned often have complex biological activities. They might be used in various fields such as medicinal chemistry, material science, and others .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each requiring specific reagents and conditions . The exact process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and others . The structure can provide valuable information about the compound’s properties and potential uses .Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure. For example, functional groups like cyano, ethoxy, and morpholinoethyl can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Synthesis and Characterization
- Research has focused on the synthesis of related compounds, such as benzothiazole derivatives, which are of interest due to their wide range of biological activities. For example, studies have detailed the synthesis of various substituted benzothiazoles and explored their potential applications in medicinal chemistry (Chapman et al., 1971)[https://consensus.app/papers/pharmacologically-benzobthiophen-derivatives-part-some-chapman/ae506e1f1b0c5d07b02d04ff9eea933d/?utm_source=chatgpt].
Pharmacological Potential
- Several studies have synthesized novel compounds to investigate their pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. This includes research on benzodifuranyl derivatives and their ability to inhibit COX-1/COX-2, showing significant potential for anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].
Analytical Methodologies
- Analytical techniques have been developed for the detection and quantification of related compounds within pharmaceutical preparations, showcasing the importance of these compounds in the pharmaceutical industry (Burykin et al., 2014)[https://consensus.app/papers/analysis-afobazol-preparation-burykin/b87388b8c18852d8ae7b73b1cdb1c5a3/?utm_source=chatgpt].
Antimicrobial and Antifungal Activities
- Research on triazole derivatives containing the morpholine moiety has demonstrated their potential as antimicrobial agents, indicating the broader applicability of similar compounds in addressing microbial resistance (Bektaş et al., 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].
Chemical Sensors
- Compounds based on benzothiazole structures have been utilized as sensors for detecting cyanide in aqueous media, illustrating the versatility of these compounds in chemical sensing applications (Elsafy et al., 2018)[https://consensus.app/papers/substituted-2aminobenzothiazoles-salicylidenes-elsafy/320aa6e57ac850859d3c1abf1c7408b5/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-2-30-19-4-3-5-20-21(19)25-23(31-20)27(11-10-26-12-14-29-15-13-26)22(28)18-8-6-17(16-24)7-9-18;/h3-9H,2,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPRQDILFFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)




![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B2832182.png)
![4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2832183.png)